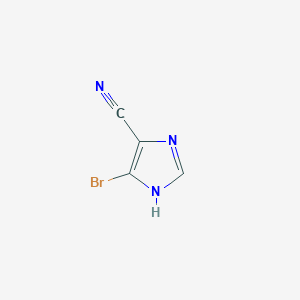

5-bromo-1H-imidazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUBMLMMDSDYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438149 | |

| Record name | 5-Bromo-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586965-53-9 | |

| Record name | 5-Bromo-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, properties, synthesis, and potential biological activities, with a focus on its relevance to cancer research. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Chemical Structure and Properties

This compound is a substituted imidazole featuring a bromine atom at the 5-position and a nitrile group at the 4-position. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a common scaffold in many biologically active molecules.[1][2]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₄H₂BrN₃ |

| Molecular Weight | 171.98 g/mol |

| IUPAC Name | This compound |

| CAS Number | 586965-53-9 |

| Canonical SMILES | C1=NC(=C(N1)Br)C#N |

| InChI Key | QYUBMLMMDSDYNW-UHFFFAOYSA-N |

| Computed XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor, 1H-imidazole-4-carbonitrile.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the bromination of imidazoles.[2]

Materials:

-

1H-imidazole-4-carbonitrile

-

N-bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Sodium thiosulfate solution (aqueous, 10%)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-4-carbonitrile (1 equivalent) in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).

-

Work-up: Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not available, representative data from closely related structures are presented below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A singlet for the C2-H proton, typically in the range of δ 7.5-8.5 ppm. The N-H proton will appear as a broad singlet.[3] |

| ¹³C NMR | Resonances for the three imidazole carbons and the nitrile carbon. The carbon bearing the bromine (C5) would be expected to appear around δ 100-120 ppm. The nitrile carbon would be in the range of δ 115-120 ppm. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. N-H stretching vibrations would be observed around 3100-3300 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (171.98 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). |

Potential Biological Activity and Applications in Drug Discovery

Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2] The introduction of a bromine atom and a nitrile group can enhance the biological activity of the imidazole scaffold.[2]

Anticancer Potential

Numerous studies have highlighted the potential of imidazole-containing compounds as anticancer agents. They have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 3: Representative Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole Derivative 4d | MCF-7 (Breast) | 4.89 | [4] |

| Imidazole Derivative 5 | HepG2 (Liver) | 3.75 | [4] |

| Pyrimidine-5-carbonitrile 11b | A549 (Lung) | 2.4 | [5] |

| Indole-based Oxadiazole 2e | HCT116 (Colon) | 6.43 | [6] |

| Imidazole Derivative 47 | A549 (Lung) | 2.29 | [7] |

Note: The IC₅₀ values presented are for structurally related imidazole derivatives and are intended to be representative of the potential activity of this class of compounds.

Potential Signaling Pathway Interactions

Imidazole derivatives have been reported to modulate several key signaling pathways implicated in cancer. A potential mechanism of action for this compound could involve the inhibition of protein kinases within these pathways.

Caption: Potential signaling pathways targeted by imidazole derivatives.

Experimental Workflow for Analysis

The purity and identity of synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of this compound.

Detailed HPLC Method (Representative)

This method is adapted from protocols for similar aromatic heterocyclic compounds.[8][9]

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies, and its structure allows for further derivatization to explore structure-activity relationships. The potential for this and related imidazole compounds to interact with key cancer-related signaling pathways warrants further investigation. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]

- 3. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR [m.chemicalbook.com]

- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of 5-Amino-1H-imidazole-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In-depth Technical Guide on 5-bromo-1H-imidazole-4-carbonitrile (CAS 586965-53-9)

A comprehensive review of the available scientific and technical data for 5-bromo-1H-imidazole-4-carbonitrile reveals that while its chemical identity is well-established, detailed public information regarding its biological activity, specific experimental protocols, and associated signaling pathways is limited. This document summarizes the currently available data and provides a perspective on its potential applications based on the broader class of imidazole derivatives.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 586965-53-9 | [1] |

| Molecular Formula | C₄H₂BrN₃ | [1][2] |

| Molecular Weight | 171.98 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=NC(=C(N1)Br)C#N | [1] |

| InChI | InChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) | [1] |

| Purity | Typically ≥98% from commercial suppliers | [2] |

Synthesis and Reactivity

The chemical structure of this compound suggests it is a versatile intermediate for further chemical synthesis.[3] The bromine atom can potentially be displaced in nucleophilic substitution reactions, and the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, opening avenues for the creation of a library of derivatives.[3]

Potential Biological Activity and Applications

While no specific biological data for this compound has been found, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of imidazole are known to exhibit a wide range of activities, including anticancer, antifungal, and antibacterial properties.[3]

Anticancer Potential

Many imidazole derivatives have been investigated as potential anticancer agents. The proposed mechanisms of action for some of these derivatives include:

-

Enzyme Inhibition: Imidazole compounds have been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 kinase and B-Raf kinase.

-

Induction of Apoptosis: Certain imidazole derivatives have been observed to induce programmed cell death (apoptosis) in cancer cell lines.

-

EGFR Inhibition: Some substituted imidazole-4-carbonitriles have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Given these precedents, it is plausible that this compound could serve as a scaffold or intermediate for the development of novel anticancer therapeutics. However, without direct experimental evidence, this remains speculative.

Use as a Chemical Intermediate

The most documented application of this compound is as a building block in organic synthesis.[3] Its reactive sites allow for its incorporation into larger, more complex molecules, which may be of interest in drug discovery and materials science.[5][6]

Experimental Protocols

Due to the absence of published research detailing the biological evaluation of this compound, no specific experimental protocols can be provided. For researchers interested in evaluating the potential of this compound, standard assays for cytotoxicity (e.g., MTT assay), enzyme inhibition, and apoptosis could be adapted from studies on related imidazole derivatives.

Signaling Pathways

There is currently no information available that directly links this compound to the modulation of any specific signaling pathways. Research on related imidazole compounds suggests that potential downstream effects could be mediated through pathways involving receptor tyrosine kinases like EGFR and VEGFR, or serine/threonine kinases like B-Raf.

To illustrate a hypothetical workflow for investigating the biological activity of this compound, the following diagram outlines a general screening process.

Caption: Hypothetical workflow for biological evaluation.

Conclusion

This compound is a readily available chemical intermediate with potential for use in drug discovery, particularly in the development of novel anticancer agents, based on the known activities of the imidazole class of compounds. However, a significant gap exists in the publicly available scientific literature regarding its specific biological effects, detailed experimental protocols, and the signaling pathways it may modulate. Further research is required to elucidate the therapeutic potential of this compound.

References

- 1. This compound | C4H2BrN3 | CID 10329758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]

- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

5-bromo-1H-imidazole-4-carbonitrile molecular weight

An In-depth Technical Guide on the Molecular Weight of 5-bromo-1H-imidazole-4-carbonitrile

This guide provides a detailed breakdown of the molecular weight of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Identity

-

Systematic Name: this compound[1]

-

Molecular Formula: C₄H₂BrN₃[1]

-

Structure: The molecule consists of an imidazole ring substituted with a bromine atom at position 5 and a carbonitrile group at position 4.

Molecular Weight Calculation

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, bromine, and nitrogen are used for this calculation.

Atomic Weights of Constituent Elements

The standard atomic weights of the elements present in this compound are summarized below. For elements where the standard atomic weight is expressed as an interval, the conventional value is used for this calculation.

| Element | Symbol | Standard Atomic Weight (Da) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904 |

| Nitrogen | N | 14.007[2][3] |

Calculation Summary

The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight (Da) | Total Contribution (Da) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 2 | 1.008[4][5] | 2.016 |

| Bromine | Br | 1 | 79.904[6][7] | 79.904 |

| Nitrogen | N | 3 | 14.007[2][3] | 42.021 |

| Total | 171.985 |

The calculated molecular weight of this compound is 171.985 g/mol . This value is consistent with the molecular weight provided by PubChem, which is 171.98 g/mol .[1]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a computational process based on its molecular formula and the standard atomic weights of its elements. As this is a theoretical calculation, experimental protocols for its determination (such as mass spectrometry) are not detailed here. Similarly, visualizations for signaling pathways or experimental workflows are not applicable to the topic of molecular weight calculation.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 3. #7 - Nitrogen - N [hobart.k12.in.us]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Synonyms, Nomenclature, and Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its nomenclature and synonyms, presents its physicochemical properties in a structured format, outlines a representative synthetic protocol for a related compound, and discusses its potential biological significance.

Nomenclature and Synonyms

Correctly identifying a chemical compound is critical for seamless research and communication. This compound is known by several names and identifiers, which are crucial for database searches and literature reviews.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The numbering of the imidazole ring is key to its nomenclature, with the bromine atom at position 5 and the carbonitrile (cyano) group at position 4.

Other commonly used synonyms and identifiers include:

-

5-bromo-4-cyano-1H-imidazole

-

4-Cyano-5-bromo-1H-imidazole

-

5-bromo-1H-imidazol-4-carbonitril (German)

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 586965-53-9 | [1] |

| PubChem CID | 10329758 | [1] |

| Molecular Formula | C₄H₂BrN₃ | [1] |

| InChI | InChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8) | [1] |

| SMILES | C1=NC(=C(N1)Br)C#N | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and for predicting its behavior in biological systems. The following table summarizes key computed properties.

Table 2: Computed Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 171.98 | g/mol | [1] |

| Exact Mass | 170.94321 | Da | [1] |

| XLogP3 | 1.1 | [1] | |

| Polar Surface Area | 52.5 | Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] | |

| Hydrogen Bond Acceptor Count | 3 | [1] | |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a related compound, 5-bromo-4-nitro-1H-imidazole , which illustrates a typical reaction and purification procedure that could be adapted.

Representative Synthesis of a Substituted Bromo-Imidazole

A plausible synthetic pathway for this compound could involve the bromination of 1H-imidazole-4-carbonitrile as a key step. The following diagram illustrates a general synthetic scheme for a substituted bromo-imidazole.

References

In-depth Technical Guide to the Spectral Data of 5-bromo-1H-imidazole-4-carbonitrile: Data Not Publicly Available

A comprehensive search for experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5-bromo-1H-imidazole-4-carbonitrile has revealed that this information is not publicly available in scientific literature or chemical databases. While data exists for structurally related compounds, such as N-substituted analogues and derivatives with different functional groups, a complete spectral characterization for the target molecule could not be located.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available data and to provide a framework for the kind of data that would be expected and the methodologies to obtain it.

Expected Spectral Characteristics

Based on the structure of this compound, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a singlet for the proton at the C2 position of the imidazole ring. The chemical shift of this proton would likely appear downfield due to the electron-withdrawing effects of the bromine and nitrile groups. Another broader singlet corresponding to the N-H proton would also be anticipated, the position of which would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) would appear in the characteristic region for nitriles (typically 110-125 ppm). The three carbon atoms of the imidazole ring would have their chemical shifts influenced by the bromine and nitrile substituents.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

A sharp, medium-intensity band for the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹.

-

A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

-

Bands associated with C=N and C-N stretching vibrations within the imidazole ring, typically in the 1400-1650 cm⁻¹ region.

-

A C-Br stretching vibration, which would appear at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of HCN, Br, or other small fragments from the parent molecule.

Experimental Protocols for Spectral Data Acquisition

Should a sample of this compound become available, the following general experimental protocols could be employed to acquire the necessary spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is crucial and should be one in which the compound is soluble and that does not have signals overlapping with the expected proton signals.

-

¹H NMR Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. ¹³C NMR experiments require a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, if the compound is soluble in a suitable solvent (e.g., chloroform, dichloromethane), a solution can be cast onto a salt plate (e.g., NaCl or KBr). For solid samples, Attenuated Total Reflectance (ATR) is a common and simple method.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The method of sample introduction will depend on the type of mass spectrometer used. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. For non-volatile solids, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct insertion probes can be used.

-

Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the molecular ion and any major fragments.

Data Acquisition Workflow

The general workflow for acquiring and analyzing the spectral data for a novel compound like this compound is illustrated below.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Conclusion

While a detailed technical guide on the experimental spectral data of this compound cannot be provided at this time due to the absence of public data, this document outlines the expected spectral features and the standard methodologies for their acquisition. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base of the scientific community.

Technical Guide: Solubility Profile of 5-bromo-1H-imidazole-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-bromo-1H-imidazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This document provides a summary of the known physical and chemical properties of this compound, qualitative solubility inferences based on a structurally similar compound, and detailed experimental protocols for determining its solubility. The provided methodologies, including gravimetric and spectroscopic approaches, offer a robust framework for researchers to generate precise solubility data.

Introduction

This compound is a substituted imidazole derivative with potential applications in pharmaceutical and materials science research. The imidazole ring is a common scaffold in many biologically active molecules, and the bromo and carbonitrile substituents provide sites for further chemical modification. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various experimental and industrial processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1, based on data from publicly accessible chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂BrN₃ | PubChem[1] |

| Molecular Weight | 171.98 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | General knowledge |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | ChemScene[2] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[2] |

| Topological Polar Surface Area | 52.5 Ų | PubChem[1] |

Note: XLogP3 is a computed octanol-water partition coefficient, suggesting moderate lipophilicity.

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the reviewed literature. However, qualitative insights can be drawn from the solubility of structurally related compounds. For instance, 5-bromo-4-nitro-1H-imidazole is reported to have enhanced solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone[3]. This suggests that this compound, also a polar molecule, is likely to be soluble in polar aprotic and polar protic organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity, capable of disrupting the crystal lattice. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity, similar to DMSO. |

| Methanol | Polar Protic | Soluble to Moderately Soluble | Capable of hydrogen bonding. |

| Ethanol | Polar Protic | Soluble to Moderately Soluble | Capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Intermediate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Lower polarity. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | Low polarity. |

| Hexane | Nonpolar | Insoluble | "Like dissolves like" principle; mismatch in polarity. |

| Toluene | Nonpolar | Insoluble | "Like dissolves like" principle; mismatch in polarity. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocols are recommended.

This method is considered the gold standard for determining equilibrium solubility[4].

4.1.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

4.1.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation[4][5].

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples until a constant concentration is observed[5].

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solids.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial[6].

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Dry the residue in an oven at a temperature below the compound's decomposition point until a constant weight is achieved[7].

-

Weigh the dish or vial containing the dried solute.

-

Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening[8].

4.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials and equipment from the gravimetric method

4.2.2. Procedure

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Preparation and Analysis:

-

Follow steps 1-5 of the gravimetric method to prepare a saturated solution and obtain a clear filtrate.

-

Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visual Representation of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of solubility.

Caption: A generalized experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocols for gravimetric or spectroscopic analysis, scientists can accurately determine the solubility profile of this compound, facilitating its use in drug development and materials science. The provided qualitative predictions can aid in the initial selection of appropriate solvents for various applications.

References

- 1. This compound | C4H2BrN3 | CID 10329758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. cefns.nau.edu [cefns.nau.edu]

- 8. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 5-bromo-1H-imidazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 5-bromo-1H-imidazole-4-carbonitrile. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for the development of analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂BrN₃ | [1] |

| Molecular Weight | 171.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 586965-53-9 | [1] |

| Appearance | White to pale-yellow solid (typical for related imidazoles) | General chemical knowledge |

| Solubility | Likely has limited solubility in water and better solubility in organic solvents like DMSO, ethanol, and acetone.[2] | Inferred from related bromo-nitro-imidazole |

Stability Profile

Table 2: Summary of Potential Instabilities and Degradation Pathways

| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |

| Hydrolysis (Acidic/Basic) | High | Hydrolysis of the nitrile group to a carboxylic acid or amide intermediate. |

| Oxidation | High | Oxidation of the imidazole ring. |

| Photodegradation | High | Degradation of the imidazole ring upon exposure to UV or high-intensity light. |

| Thermal | Moderate | Generally stable at room temperature, but degradation may occur at elevated temperatures. |

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, specific storage and handling procedures are recommended. These are based on general best practices for chemically sensitive compounds and information for related imidazole derivatives.

Table 3: Recommended Storage and Handling Guidelines

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | To minimize thermal degradation. |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis. |

| Atmosphere | For sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood. | To avoid skin contact, inhalation, and ingestion. |

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol based on ICH guidelines and the anticipated sensitivities of the molecule. This protocol should be adapted and optimized based on preliminary experimental findings.

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC with a suitable column (e.g., C18) and a photodiode array (PDA) or mass spectrometric (MS) detector.

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Analyze the samples directly by HPLC.

-

-

Thermal Degradation:

-

Transfer a sample of the solid compound to an oven maintained at 70°C for 48 hours.

-

Also, expose a solution of the compound to the same conditions.

-

Analyze the samples by dissolving the solid in the initial solvent and by direct injection of the solution.

-

-

Photodegradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

The method should be able to separate the parent compound from all degradation products.

-

Characterize the degradation products using techniques such as LC-MS and NMR.

-

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its functional groups.

Caption: Potential degradation routes for this compound.

Experimental Workflow for Forced Degradation Study

The logical flow of a forced degradation study is depicted in the diagram below.

References

An In-depth Technical Guide to 5-bromo-1H-imidazole-4-carbonitrile: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 5-bromo-1H-imidazole-4-carbonitrile. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction and Physicochemical Properties

This compound is a halogenated heterocyclic compound featuring an imidazole ring substituted with a bromine atom and a nitrile group. This arrangement of functional groups imparts unique electronic properties and reactivity, making it an interesting building block in medicinal and agricultural chemistry. The imidazole core is a common motif in many biologically active molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 586965-53-9 |

| Molecular Formula | C₄H₂BrN₃ |

| Molecular Weight | 171.98 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=NC(=C(N1)Br)C#N |

| InChI Key | QYUBMLMMDSDYNW-UHFFFAOYSA-N |

Discovery and Historical Context

While the precise first synthesis of this compound could not be definitively identified in the surveyed literature, its history is intrinsically linked to the development of its parent compound, 1H-imidazole-4-carbonitrile. The first reported synthesis of 1H-imidazole-4-carbonitrile is credited to Ferris and Trimmer in 1976[2]. This discovery laid the groundwork for the subsequent functionalization of the imidazole ring, including halogenation.

The introduction of a bromine atom at the 5-position of the imidazole ring likely emerged from the broader exploration of halogenated imidazoles for their potential to modulate biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4]

Synthetic Methodologies

The primary route for the synthesis of this compound is anticipated to be the direct bromination of 1H-imidazole-4-carbonitrile.

Proposed Synthesis of 1H-imidazole-4-carbonitrile (Precursor)

The synthesis of the precursor, 1H-imidazole-4-carbonitrile, has been reported through a multi-step process starting from diaminomaleonitrile[2].

Proposed Synthesis of this compound

Based on general procedures for the bromination of imidazoles, a plausible and efficient method for the synthesis of this compound involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol: Proposed Bromination of 1H-imidazole-4-carbonitrile

-

Dissolution: Dissolve 1H-imidazole-4-carbonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion and Work-up: Once the starting material is consumed, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Diagram 1: Proposed Synthetic Workflow

References

Theoretical Analysis of 5-bromo-1H-imidazole-4-carbonitrile: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-1H-imidazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The imidazole core is a key pharmacophore in numerous bioactive molecules, while the bromo and carbonitrile substituents offer avenues for further chemical modification and specific interactions. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the electronic structure, reactivity, and potential biological interactions of such molecules. This guide outlines the standard computational protocols for such an investigation.

Computational Methodologies

The theoretical investigation of imidazole derivatives typically involves a multi-step computational workflow. Density Functional Theory (DFT) is the most common and reliable method for these types of studies, offering a good balance between accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.

-

Basis Set: 6-311+G(d,p) or a similar Pople-style basis set that includes diffuse functions (+) and polarization functions (d,p) is generally sufficient for accurate geometric and electronic properties.

-

Procedure: An initial structure of this compound is built using a molecular editor. A geometry optimization calculation is then performed to find the minimum energy structure on the potential energy surface.

-

Verification: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

A logical workflow for these initial computational steps is visualized below.

Caption: Computational workflow for geometry optimization and vibrational analysis.

Electronic Structure Analysis

Once a stable geometry is obtained, a detailed analysis of the molecule's electronic properties can be undertaken. This provides insights into its reactivity and potential interaction sites.

Key Analyses:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.

The signaling pathway for how these electronic properties inform reactivity is depicted below.

Caption: Relationship between electronic properties and predicted reactivity.

Predicted Molecular Properties (Based on Analogous Compounds)

While specific data for this compound is unavailable, the following tables summarize the kind of quantitative data that would be generated from the aforementioned computational studies, with illustrative values based on similar published research on substituted imidazoles.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C4-C5 | ~1.38 |

| C5-Br | ~1.87 | |

| C4-CN | ~1.43 | |

| N1-C5 | ~1.37 | |

| C2-N1 | ~1.38 | |

| C2-N3 | ~1.32 | |

| N3-C4 | ~1.36 | |

| Bond Angle (°) | N1-C5-C4 | ~108.5 |

| C5-C4-N3 | ~109.0 | |

| Br-C5-N1 | ~128.0 | |

| N-C-C (nitrile) | ~178.0 |

Table 2: Calculated Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -7.0 to -6.5 |

| LUMO Energy | ~ -1.5 to -1.0 |

| HOMO-LUMO Gap | ~ 5.0 to 5.5 |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3500 |

| C≡N Stretch | ~2240 |

| C=C/C=N Ring Stretch | ~1500 - 1600 |

| C-Br Stretch | ~600 |

Molecular Docking and Drug Development

For researchers in drug development, theoretical studies can extend to predicting the binding affinity of this compound with specific protein targets.

Experimental Protocol:

-

Software: AutoDock, Glide, or similar molecular docking programs.

-

Procedure:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

-

The optimized ligand structure (from DFT calculations) is prepared for docking.

-

Docking simulations are performed to predict the most favorable binding poses of the ligand within the protein's active site.

-

-

Analysis: The binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the binding affinity.

The logical flow of a molecular docking study is presented below.

Caption: Workflow for a typical molecular docking study.

Conclusion

This technical guide has outlined the standard theoretical methodologies for the in-depth computational analysis of this compound. While direct experimental and theoretical data for this specific molecule are yet to be published, the protocols and expected results derived from studies on analogous compounds provide a solid foundation for future research. The application of these computational techniques will undoubtedly accelerate the understanding of its chemical properties and aid in the rational design of novel derivatives for various applications.

Navigating the Synthesis and Handling of 5-bromo-1H-imidazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-bromo-1H-imidazole-4-carbonitrile, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document extrapolates crucial safety information from structurally related imidazole-based molecules. It is imperative to treat this compound with the same level of caution as these related compounds.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Inferred from Related Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Extrapolated from MSDS of 5-bromo-4-nitro-1H-imidazole and 5-bromo-2-methyl-4-nitro-1H-imidazole.[1][2]

Prudent Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents dermal absorption and skin irritation. |

| Body Protection | Laboratory coat, long-sleeved clothing. Consider impervious clothing for larger quantities. | Minimizes skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of harmful dust or vapors.[1] |

Engineering Controls

The primary engineering control for handling this compound is to work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] This is critical to minimize the inhalation of any dust or vapors that may be generated. Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

Caption: Generalized laboratory workflow for safe handling.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |

Spill Response

In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety considerations when working with this compound, from hazard recognition to emergency response.

Caption: Logical flow of safety management.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.[1] Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

While specific safety and toxicological data for this compound are limited, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of laboratory personnel. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can minimize the risks associated with this valuable research chemical. Continuous vigilance and a commitment to a strong safety culture are paramount when working with compounds of unknown or partially characterized toxicity.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Bromo-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-bromo-1H-imidazole-4-carbonitrile from 4-cyanoimidazole. Due to the absence of a specific published procedure for this direct conversion, the outlined method is a well-established and reliable protocol adapted from analogous bromination reactions of imidazole and other heterocyclic compounds. The recommended approach utilizes N-bromosuccinimide (NBS) as the brominating agent in an acetonitrile solvent, a method known for its regioselectivity and mild reaction conditions.[1][2][3] This protocol is intended to serve as a foundational method for researchers requiring this compound as a key intermediate in the development of novel pharmaceutical agents and other bioactive molecules.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4] The introduction of a bromine atom to the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity, making brominated imidazoles valuable building blocks in synthetic organic chemistry.[4] this compound, in particular, is a versatile intermediate for the synthesis of more complex molecular architectures. This protocol details a proposed synthesis of this compound from the readily available starting material, 4-cyanoimidazole.

Reaction Scheme

The proposed synthesis involves the electrophilic aromatic substitution of 4-cyanoimidazole using N-bromosuccinimide (NBS) to yield this compound.

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic rings using NBS.[1][5]

Materials:

-

4-cyanoimidazole

-

N-bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a solution of 4-cyanoimidazole (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol, 1.0 equiv) in one portion at room temperature.

-

Reaction Progression: Stir the resulting mixture at 60 °C for 2 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench with water (20 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the proposed quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| 4-cyanoimidazole | 1.0 mmol |

| N-bromosuccinimide (NBS) | 1.0 mmol |

| Stoichiometry | |

| 4-cyanoimidazole : NBS | 1 : 1 |

| Solvent | |

| Acetonitrile (anhydrous) | 10 mL |

| Reaction Conditions | |

| Temperature | 60 °C |

| Time | 2 hours |

| Expected Product | |

| This compound | C₄H₂BrN₃ |

| Molecular Weight | 171.98 g/mol [6] |

Workflow Diagram

Figure 2: Experimental workflow for the synthesis, purification, and analysis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

N-bromosuccinimide is a lachrymator and should be handled with care.

-

Acetonitrile and dichloromethane are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. While this specific transformation has not been explicitly reported, the provided methodology is based on well-established and reliable bromination procedures for similar heterocyclic compounds. This protocol is expected to provide a high yield of the desired product and can be readily adapted and optimized by researchers for their specific needs in the fields of medicinal chemistry and drug discovery.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Buy 5-bromo-1-ethyl-1H-imidazole-4-carbonitrile [smolecule.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H2BrN3 | CID 10329758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Coupling of 5-bromo-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The imidazole nucleus, a key component of many pharmaceuticals, can be functionalized using this methodology.

5-bromo-1H-imidazole-4-carbonitrile is a versatile building block for the synthesis of a diverse range of substituted imidazoles. The presence of the bromine atom at the C5 position allows for Suzuki coupling reactions with various boronic acids and esters, providing access to 5-aryl-1H-imidazole-4-carbonitriles. These products are of significant interest in drug discovery as potential scaffolds for novel therapeutic agents. However, the unprotected imidazole ring can present challenges, as it may inhibit the palladium catalyst.[1] Careful optimization of reaction conditions is therefore crucial for achieving high yields and purity.

This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this compound.

Data Presentation

Table 1: Typical Reaction Conditions for Suzuki Coupling of Bromo-Heterocycles

| Parameter | Typical Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)₂, Pd(OAc)₂ | Catalyst choice can significantly impact yield and reaction time. PdCl₂(dppf)₂ is often effective for heteroaryl couplings.[2][3][4] |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | An inorganic base is required for the transmetalation step. Cs₂CO₃ is often used in challenging couplings.[2][5][6] |

| Solvent System | Dioxane/H₂O, Dimethoxyethane (DME), Toluene, Ethanol | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[2][5] |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids | A slight excess (1.2-1.5 equivalents) is typically used. |

| Temperature | 80-140 °C | Heating is generally required. Microwave irradiation can significantly shorten reaction times.[2][5][6] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the palladium catalyst. |

Table 2: Exemplary Suzuki Coupling Reactions of Bromo-Heterocycles with Arylboronic Acids

| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | High |

| 2 | 5-chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ (2) | Water | 70-80 | N/A | Good |

| 3 | 7-bromo-4-sulfonamido-1H-indazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Good |

| 4 | 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (aq) | EtOH | 100 (MW) | 0.5 | 95 |

Note: Yields are reported as "High" or "Good" when specific percentages were not provided in the source material. This table is illustrative and based on analogous systems.[2][5][6][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf)₂, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Round-bottom flask or microwave reaction vessel

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

To a round-bottom flask or microwave reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vessel.

-

Stir the reaction mixture at the desired temperature (e.g., 90 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[2] Alternatively, heat the mixture in a microwave reactor at a specified temperature and time.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-imidazole-4-carbonitrile.

Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. Buy 5-Bromo-1H-imidazole-4-carbaldehyde | 50743-01-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Bromo-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reactions of 5-bromo-1H-imidazole-4-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the biological activities associated with substituted imidazole scaffolds, including antifungal, antibacterial, and anticancer properties.[1] The electron-withdrawing carbonitrile group at the 4-position activates the imidazole ring, making the bromine atom at the 5-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a key transformation for the functionalization of aryl halides. In the case of this compound, the reaction proceeds readily with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield a diverse range of 5-substituted-1H-imidazole-4-carbonitrile derivatives. These products serve as valuable intermediates for the synthesis of more complex molecules and potential drug candidates.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion to restore aromaticity. The presence of the electron-withdrawing nitrile group stabilizes the negatively charged intermediate, thus facilitating the reaction.

Applications in Drug Discovery and Medicinal Chemistry

Substituted imidazoles are prevalent scaffolds in numerous pharmaceuticals. The ability to introduce diverse functionalities at the 5-position of the imidazole ring through nucleophilic substitution allows for the exploration of a wide chemical space in the search for new therapeutic agents. The resulting 5-amino, 5-thio, and 5-alkoxy-1H-imidazole-4-carbonitrile derivatives can be further modified or screened for biological activity. For instance, imidazole derivatives are known to act as inhibitors of various enzymes and can interfere with cellular processes, making them attractive for the development of targeted therapies.[1]

Experimental Protocols

The following are detailed protocols for the nucleophilic substitution of this compound with representative amine and thiol nucleophiles. These protocols are based on established methodologies for similar heterocyclic systems and may require optimization for specific substrates.

Protocol 1: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile Derivatives via Thermal Amination

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, benzylamine)

-

Potassium carbonate (K2CO3)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add a suitable solvent such as ethanol or DMF (10 mL).

-

The reaction mixture is stirred and heated to reflux (for ethanol, approx. 80°C; for DMF, a temperature of 100-120°C may be required).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the solvent is ethanol, remove it under reduced pressure using a rotary evaporator. If DMF is used, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-1H-imidazole-4-carbonitrile derivative.

-

Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 5-(Alkylthio)-1H-imidazole-4-carbonitrile Derivatives

This protocol outlines the synthesis of 5-thioether substituted imidazoles via reaction with a thiol.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe and needle for addition of reagents

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 mmol) in anhydrous THF (5 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of the thiol (1.2 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiolate.

-

To this mixture, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 50°C) may be applied.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-(alkylthio)-1H-imidazole-4-carbonitrile.

-

Characterize the purified product by NMR, IR, and Mass Spectrometry.

Data Presentation